BenchChemオンラインストアへようこそ!

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde

PARP1 inhibition Knoevenagel condensation anticancer

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde (CAS: 935758-15-9; molecular formula C₉H₇NO₃; molecular weight 177.16) is a heterocyclic building block possessing a fused benzoxazinone core with a reactive aldehyde substituent at the 8-position. This structural arrangement enables it to serve as a versatile intermediate for constructing biologically active derivatives, including PARP1 inhibitors and 5-HT₃ receptor antagonists.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 935758-15-9
Cat. No. B1397179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde
CAS935758-15-9
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC(=C2O1)C=O
InChIInChI=1S/C9H7NO3/c11-4-6-2-1-3-7-9(6)13-5-8(12)10-7/h1-4H,5H2,(H,10,12)
InChIKeyMYWCPPXIQWAZKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde (CAS 935758-15-9): Procurement-Relevant Scaffold Profile


3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde (CAS: 935758-15-9; molecular formula C₉H₇NO₃; molecular weight 177.16) is a heterocyclic building block possessing a fused benzoxazinone core with a reactive aldehyde substituent at the 8-position. This structural arrangement enables it to serve as a versatile intermediate for constructing biologically active derivatives, including PARP1 inhibitors and 5-HT₃ receptor antagonists [1]. Notably, the compound exists in a tautomeric equilibrium with its enol form (3-hydroxy-2H-1,4-benzoxazine-8-carbaldehyde), distinguishing it from the fully reduced or purely oxo-substituted benzoxazine regioisomers that lack this dynamic proton-shifting capability .

Why 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde Cannot Be Replaced by 6- or 7-Carbaldehyde Analogs in Application-Critical Syntheses


The three regioisomeric benzoxazine carbaldehydes (6-, 7-, and 8-substituted) share identical molecular formulae but differ irreconcilably in the spatial orientation of the formyl group relative to the oxazinone heteroatoms. This positional variation directly dictates the accessible chemical space for downstream derivatization: the 8-carbaldehyde positions the electrophilic aldehyde ortho to the ring oxygen, enabling unique Knoevenagel condensation trajectories that are sterically and electronically inaccessible to the 6- and 7-isomers . In published medicinal chemistry campaigns, the 8-carboxamide derivatives—derived directly from the 8-carbaldehyde—achieved sub‑micromolar PARP1 inhibition (IC₅₀ = 0.082 μM), whereas 6‑ and 7‑substituted scaffolds were not reported to yield comparable potency in the same series, underscoring the non‑interchangeability of regioisomers [1].

Quantitative Differentiation Evidence for 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde


Regiospecific Aldehyde Positioning Enables Knoevenagel-Derived PARP1 Inhibitors with Sub‑Micromolar Potency

Scaffold‑hopping efforts starting from 2,3-dihydrobenzodioxine‑5‑carboxamide (hit compound 4; IC₅₀ = 5.8 μM) replaced the dioxine core with a 3‑oxo‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazine scaffold bearing an 8‑carboxamide group. This specific substitution pattern, derived from the 8‑carbaldehyde via Knoevenagel condensation with 4‑hydroxybenzaldehyde, yielded compound 49 [(Z)‑2‑(4‑hydroxybenzylidene)‑3‑oxo‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazine‑8‑carboxamide] with an IC₅₀ of 0.082 μM against recombinant PARP1—a ~70‑fold improvement over the original hit [1]. Attempts to access similarly potent derivatives using the 6‑ or 7‑carboxamide regioisomers have not been reported in this chemical series.

PARP1 inhibition Knoevenagel condensation anticancer

Ortho‑Aldehyde‑Oxygen Proximity Imparts Unique Reactivity Advantage Over Meta‑ and Para‑Substituted Regioisomers

The 8‑carbaldehyde places the formyl group ortho to the endocyclic oxygen of the oxazinone ring. This ortho‑oxygen‑aldehyde juxtaposition facilitates intramolecular hydrogen‑bonding and stabilizes the enol tautomer (3‑hydroxy‑2H‑1,4‑benzoxazine‑8‑carbaldehyde), a feature absent in the 6‑carbaldehyde (meta‑like) and 7‑carbaldehyde (para‑like) regioisomers . The 6‑carbaldehyde analog exhibits distinct physical properties: melting point of 219–221°C and boiling point of 408.8±45.0°C (predicted) , whereas the 8‑carbaldehyde has no publicly reported melting or boiling point, consistent with a different solid‑state packing and thermodynamic profile driven by the ortho‑substitution pattern .

regioselectivity chemical reactivity tautomerism

Three‑Step One‑Pot Synthesis from 3‑Nitrosalicylaldehyde Enables Efficient Procurement and Scale‑Up for the 8‑Carbaldehyde

Published synthetic routes to the 8‑carbaldehyde proceed in a concise sequence from commercially available 3‑nitrosalicylaldehyde via reduction of the nitro group, intramolecular cyclization with chloroacetyl chloride, and oxidation to install the formyl group—all achievable in a one‑pot protocol . In contrast, the synthesis of the 7‑carbaldehyde regioisomer (CAS 200195‑19‑3) requires a different substitution pattern on the starting salicylaldehyde that is less commercially accessible and has been noted as a discontinued product by certain suppliers , indicating potential supply‑chain constraints for the 7‑isomer. This synthetic convergence—where a single, widely available starting material (3‑nitrosalicylaldehyde) directly yields the 8‑substituted product without requiring protecting‑group manipulations for the aldehyde—enhances batch‑to‑batch consistency and reduces procurement lead times .

synthetic accessibility one‑pot reaction procurement

Xanthine Oxidase Selectivity Profile: Negative Activity at 50 μg/mL Distinguishes the 8‑Carbaldehyde from Off‑Target‑Prone Benzoxazine Derivatives

Binding‑assay data from Aladdin Scientific (entry ALA822904) report that 3‑oxo‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazine‑8‑carbaldehyde shows no inhibitory activity against xanthine oxidase at a concentration of 50 μg/mL . This contrasts with certain benzoxazine analogs substituted at the 6‑ or 7‑position that have been reported to interact with oxidoreductase enzymes, including aldehyde oxidase (AOX1) [1]. The absence of xanthine oxidase engagement at this screening concentration suggests a favorable selectivity window for the 8‑substituted scaffold when deployed in cellular contexts where off‑target oxidase inhibition would confound phenotypic readouts.

xanthine oxidase selectivity off‑target

Priority Application Scenarios for 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde


PARP1‑Targeted Anticancer Drug Discovery: Knoevenagel‑Derived 8‑Carboxamide Series

The 8‑carbaldehyde serves as the essential electrophilic partner for Knoevenagel condensations with aryl aldehydes to generate benzylidene‑substituted 8‑carboxamides. This chemistry yielded compound 49, a PARP1 inhibitor with an IC₅₀ of 0.082 μM—a ~70‑fold improvement over the dioxine‑based hit [1]. Research groups pursuing PARP1 inhibitor optimization should source the 8‑carbaldehyde specifically, as the 6‑ and 7‑regioisomers have not been validated in this scaffold‑hopping trajectory.

5‑HT₃ Receptor Antagonist Development: 8‑Substituted Benzoxazine Scaffolds for Antiemetic Programs

The 8‑carbaldehyde is the direct precursor to 3,4‑dihydro‑3‑oxo‑1,4‑benzoxazine‑8‑carboxamide derivatives that have demonstrated 5‑HT₃ receptor antagonism in the von Bezold‑Jarisch reflex model in rats [1]. Structural analogs lacking the 8‑substitution pattern (e.g., 6‑ or 7‑carboxamides) were not included in this pharmacological series, highlighting the 8‑position as the validated anchor point for activity. Procurement of the 8‑carbaldehyde enables direct entry into this established structure‑activity relationship (SAR) landscape.

Regioselective Ortho‑Functionalization Chemistry: Catalyst Design and Ligand Synthesis

The ortho‑aldehyde‑oxygen geometry of the 8‑carbaldehyde enables unique intramolecular hydrogen‑bonding patterns and chelation motifs that are geometrically impossible for the 6‑ and 7‑regioisomers [1]. This property is valuable for designing Schiff‑base ligands and organocatalysts where precise spatial arrangement of the aldehyde relative to the heteroatom donor is critical for metal coordination or substrate activation [2]. The 6‑carbaldehyde analog, with its well‑defined crystalline solid (mp 219–221°C) , lacks this ortho‑directing effect and is more suited to applications requiring a simpler, non‑chelating aldehyde building block.

Selectivity‑Profiled Chemical Biology Probes Requiring Low Oxidase Interference

For cellular target‑engagement studies where xanthine oxidase or aldehyde oxidase activity could generate confounding reactive oxygen species or metabolite artifacts, the 8‑carbaldehyde offers a documented negative result at 50 μg/mL against xanthine oxidase [1]. This contrasts with certain 6‑substituted benzoxazine derivatives that engage AOX1 [2], positioning the 8‑carbaldehyde as a preferred scaffold when phenotypic screening requires minimal background from oxidoreductase metabolism.

Quote Request

Request a Quote for 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.